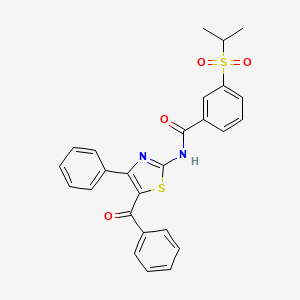
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a useful research compound. Its molecular formula is C26H22N2O4S2 and its molecular weight is 490.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring , a benzoyl group , and an isopropylsulfonyl moiety , which contribute to its unique properties. The synthesis typically involves the cyclization of precursor compounds, where N-benzoylthiocarbamoyl derivatives react with various reagents to form the desired structure.
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial activity. For example, thiazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Specific studies have demonstrated that modifications in the thiazole structure can enhance antibacterial potency.
Antifungal Activity
In addition to antibacterial effects, thiazole derivatives have also been screened for antifungal activity. The structural characteristics of this compound suggest potential efficacy against fungal pathogens, although specific data on this compound's antifungal activity is limited.
The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells. The thiazole ring may inhibit enzyme activity by binding to active sites, while the sulfonyl group could enhance binding affinity . This dual mechanism may explain the compound's broad-spectrum antimicrobial properties.
Study on Tyrosinase Inhibition
A notable study investigated the tyrosinase inhibitory activity of related thiazole derivatives. It was found that specific structural modifications significantly increased their inhibitory effects compared to known inhibitors like kojic acid. For instance, certain derivatives exhibited IC50 values as low as 0.1 µM, indicating strong potential as anti-melanogenic agents . While this study does not directly test this compound, it highlights the importance of structural features in determining biological activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Kojic Acid | - | Tyrosinase Inhibition | 20.8 |
| Derivative 1 | (Z)-BPT | Tyrosinase Inhibition | 6.4 |
| Derivative 2 | (Z)-BPT | Tyrosinase Inhibition | 0.1 |
This table summarizes findings from related studies that may provide insights into the expected biological activity of this compound based on structural similarities .
Propiedades
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4S2/c1-17(2)34(31,32)21-15-9-14-20(16-21)25(30)28-26-27-22(18-10-5-3-6-11-18)24(33-26)23(29)19-12-7-4-8-13-19/h3-17H,1-2H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDNQIHSFNFDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













